2-[(6-bromohexyl)oxy]-1H-isoindole-1,3(2H)-dione
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Description
2-[(6-bromohexyl)oxy]-1H-isoindole-1,3(2H)-dione is a chemical compound with the molecular formula C14H16BrNO3 . It has an average mass of 326.186 Da and a monoisotopic mass of 325.031342 Da . This compound is also known by other names such as 2-[(6-Bromohexyl)oxy]-1H-isoindole-1,3(2H)-dione, 2-[(6-Bromhexyl)oxy]-1H-isoindol-1,3(2H)-dion, and 2-[(6-Bromohexyl)oxy]-1H-isoindole-1,3(2H)-dione .
Molecular Structure Analysis
The molecular structure of 2-[(6-bromohexyl)oxy]-1H-isoindole-1,3(2H)-dione consists of a bromohexyl group attached to an isoindole-1,3-dione group via an oxygen atom . The bromohexyl group is a six-carbon alkyl chain with a bromine atom attached, while the isoindole-1,3-dione group is a heterocyclic compound containing nitrogen .Physical And Chemical Properties Analysis
The physical and chemical properties of 2-[(6-bromohexyl)oxy]-1H-isoindole-1,3(2H)-dione include a boiling point of 125 °C at 0.1 mmHg and a density of 1.209 g/mL at 25 °C .Scientific Research Applications
Enzyme Inhibition
The derivatives of 2-[(6-bromohexyl)oxy]-1H-isoindole-1,3(2H)-dione have been studied for their enzyme inhibitory properties. For instance, some derivatives exhibit enhanced inhibitory potency and selectivity for human leukocyte elastase (HLE), a key enzyme in inflammatory processes. The most potent inhibitor in this series was found to be 6-amino-2-[(methylsulfonyl)oxy]-1H-isoindole-1,3(2H)-dione10 with a significant inhibitory constant (Kerrigan & Shirley, 1996).
Antimicrobial Screening
Novel compounds derived from 2-[(6-bromohexyl)oxy]-1H-isoindole-1,3(2H)-dione, such as 2-{[(4-chlorophenyl)diazenyl]oxy}-1H-isoindole-1,3-(2H)-dione, have been synthesized and screened for antimicrobial activities. These compounds have potential to be used as chemotherapeutic agents due to their antimicrobial properties (Jain, Nagda, & Talesara, 2006).
Synthetic Chemistry and Functionalization
Studies have explored the functionalization of derivatives of 2-[(6-bromohexyl)oxy]-1H-isoindole-1,3(2H)-dione. For example, the reaction of certain isoindole-1,3-diones with bromine and other agents has led to the formation of products with pseudo-allylic halogenation. These reactions are significant for the development of new synthetic pathways in organic chemistry (Khusnitdinov, Sultanov, & Gataullin, 2019).
Anticancer Activity
Isoindole-1,3(2H)-dione derivatives, related to 2-[(6-bromohexyl)oxy]-1H-isoindole-1,3(2H)-dione, have been studied for their anticancer activities. The effects of different substituents on these compounds have been found to significantly influence their cytotoxic effects against various cancer cell lines, highlighting their potential in cancer therapeutics (Tan et al., 2020).
properties
IUPAC Name |
2-(6-bromohexoxy)isoindole-1,3-dione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16BrNO3/c15-9-5-1-2-6-10-19-16-13(17)11-7-3-4-8-12(11)14(16)18/h3-4,7-8H,1-2,5-6,9-10H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AQZRBRIWMJSLLW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)OCCCCCCBr |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16BrNO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80395921 |
Source
|
Record name | STK370782 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80395921 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
326.19 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
92296-02-1 |
Source
|
Record name | STK370782 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80395921 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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